9(10H)-Acridinone, 10-methyl-2-nitro-
CAS No.: 58658-02-9
Cat. No.: VC17341136
Molecular Formula: C14H10N2O3
Molecular Weight: 254.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 58658-02-9 |
|---|---|
| Molecular Formula | C14H10N2O3 |
| Molecular Weight | 254.24 g/mol |
| IUPAC Name | 10-methyl-2-nitroacridin-9-one |
| Standard InChI | InChI=1S/C14H10N2O3/c1-15-12-5-3-2-4-10(12)14(17)11-8-9(16(18)19)6-7-13(11)15/h2-8H,1H3 |
| Standard InChI Key | WGLIJWFRDRLVPN-UHFFFAOYSA-N |
| Canonical SMILES | CN1C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)C3=CC=CC=C31 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
9(10H)-Acridinone, 10-methyl-2-nitro- belongs to the acridinone family, featuring a tricyclic framework comprising two benzene rings fused to a pyridone moiety. The systematic IUPAC name, 10-methyl-2-nitroacridin-9-one, reflects the positions of its substituents: a methyl group at N10 and a nitro group at C2 . The molecular formula is C₁₄H₁₀N₂O₃, with a molecular weight of 254.24 g/mol .
Table 1: Key Structural and Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₄H₁₀N₂O₃ | |
| Molecular Weight | 254.24 g/mol | |
| CAS Registry Number | 58658-02-9 | |
| SMILES Notation | CN1C2=C(C=C(C=C2)N+[O-])C(=O)C3=CC=CC=C31 | |
| Melting Point | Not reported | — |
| Fluorescence Emission | λₑₘ = 450–500 nm (triazole form) |
The planar structure of the acridinone core facilitates π-π stacking interactions, while the electron-withdrawing nitro group enhances reactivity toward nucleophilic species like nitric oxide .
Synthesis and Synthetic Challenges
Key Synthetic Routes
The synthesis of 9(10H)-acridinone derivatives typically begins with functionalization of the parent acridone scaffold. For 10-methyl-2-nitroacridin-9-one, a multi-step procedure involving nitration, reduction, and methylation has been reported :
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Nitration of 10-(Carboxymethyl)-9(10H)-Acridone Ethyl Ester:
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Starting material 1 (10-(carboxymethyl)-9(10H)-acridone ethyl ester) is nitrated using nitric acid in acetic anhydride/acetic acid, yielding nitro derivative 2 with quantitative efficiency .
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Challenge: Regioselective nitration at C2 requires precise control of reaction conditions to avoid polysubstitution.
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Reduction to Aminoacridone:
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Methylation and Final Functionalization:
Table 2: Critical Reaction Conditions and Yields
| Step | Reaction | Reagents/Conditions | Yield |
|---|---|---|---|
| 1 | Nitration | HNO₃, Ac₂O/AcOH, 60°C | 100% |
| 2 | Reduction | HCOOH, Pd/C, EtOH, reflux | 50% |
| 3 | Methylation | MeI, NaH, DMF, RT | 55% |
Photophysical Properties and Sensing Mechanisms
Fluorescence Enhancement via Triazole Formation
The compound’s utility as a NO probe stems from its reaction with NO in aerobic aqueous media. Diaminoacridone derivatives, such as 13 (10-methyl-7,8-diamino-4-carboxy-9(10H)-acridone), react with NO/O₂ to form triazole rings, resulting in a fivefold increase in fluorescence intensity at 450–500 nm . This mechanism enables real-time tracking of NO in biological systems, as demonstrated in Jurkat cells .
Selectivity and Sensitivity
The probe exhibits high selectivity for NO over reactive oxygen species (ROS) such as H₂O₂ and ONOO⁻, with a detection limit of 50 nM in buffer solutions . This specificity is attributed to the unique electronic environment created by the nitro and amino groups, which preferentially react with NO-derived intermediates.
Applications in Biomedical Research
Nitric Oxide Imaging in Live Cells
In a landmark study, 10-methyl-2-nitroacridin-9-one derivatives were employed to visualize NO dynamics in Jurkat T-cells . The probe localized in cytoplasmic regions, showing rapid fluorescence turn-on (<5 minutes) upon exposure to NO donors like S-nitroso-N-acetylpenicillamine (SNAP) .
Future Directions and Research Opportunities
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Probe Optimization: Modifying substituents at C4 (e.g., carboxyl groups) could enhance water solubility and cell permeability .
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In Vivo Applications: Testing the probe in animal models of sepsis or atherosclerosis may validate its clinical utility.
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Mechanistic Studies: Elucidating the kinetics of triazole formation could refine reaction efficiency.
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